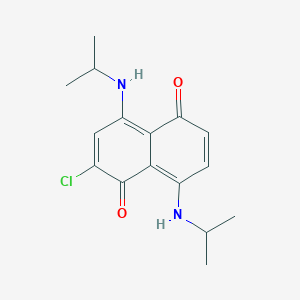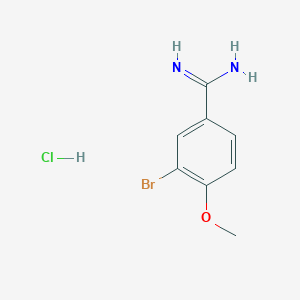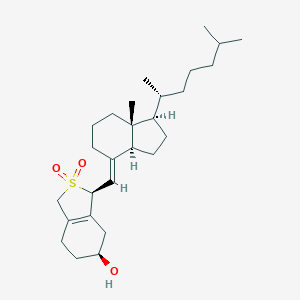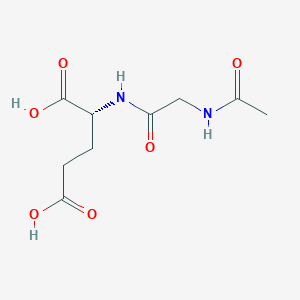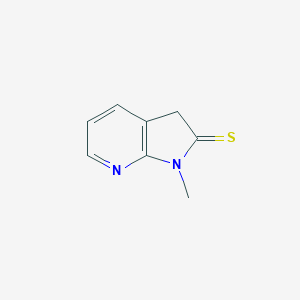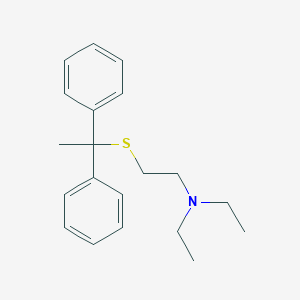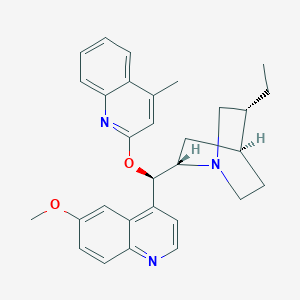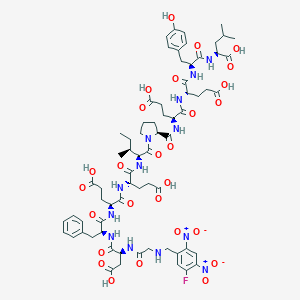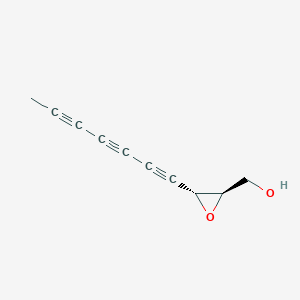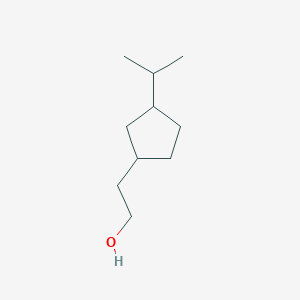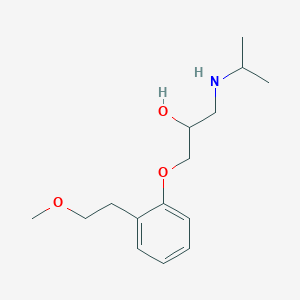
1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol
Vue d'ensemble
Description
1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol, also known as ortho-Metoprolol, is a compound with the molecular formula C15H25NO3 . It is a cardioselective β1-adrenergic blocking agent that shares part of its molecular skeleton with a large number of other β-blockers .
Molecular Structure Analysis
The molecular structure of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol has been investigated using single-crystal and variable-temperature powder X-ray diffraction and differential scanning calorimetry . In the crystal, the side arm bearing the isopropyl group adopts an all-trans conformation, which is the most stable arrangement from modelling data .
Applications De Recherche Scientifique
Chemical Structure and Mechanisms
Research into the chemical structure and mechanisms of this compound focuses on understanding its interactions at the molecular level. Studies like those by Yokoyama (2015) delve into the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the importance of the γ-hydroxymethyl group in these processes (Yokoyama, 2015). These findings are crucial for the development of new materials and understanding the degradation of organic compounds in the environment.
Pharmacological Research
In the realm of pharmacological research, compounds like chlorogenic acid (CGA) and thymol have been extensively studied for their biological and pharmacological effects. CGA, for example, has been found to possess antioxidant, antibacterial, cardioprotective, and anti-inflammatory properties, among others (Naveed et al., 2018). Such studies provide a foundation for the development of natural safeguard food additives and potential therapeutic agents.
Antimicrobial and Anti-biofilm Agents
Research into the antimicrobial and anti-biofilm properties of compounds has revealed the potential of natural substances like carvacrol. This compound, found in oregano and other herbs, shows excellent antimicrobial and anti-biofilm activities, making it a promising candidate for preventing biofilm-associated infections (Marchese et al., 2018). Such studies are crucial for the development of new anti-infective materials and strategies.
Bioavailability and Bioefficacy of Polyphenols
The bioavailability and bioefficacy of polyphenols, a class of compounds to which our compound of interest could be structurally related, have been the subject of numerous intervention studies. These studies have highlighted the significant effects of dietary polyphenols on human health, including their potential to combat chronic diseases such as obesity, diabetes, and cardiovascular diseases (Williamson & Manach, 2005). This line of research underscores the importance of dietary sources of phenolic compounds for maintaining and improving human health.
Propriétés
IUPAC Name |
1-[2-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-7-5-4-6-13(15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZBCLSVVDPFIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1CCOC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301167707 | |
| Record name | 1-[2-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301167707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol | |
CAS RN |
163685-38-9 | |
| Record name | 1-[2-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163685-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ortho-Metoprolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163685389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[2-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301167707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 163685-38-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORTHO-METOPROLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D22C2BN68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-hydroxy-2-[3-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B137985.png)



